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(4-Bromophenyl)(2,2-

dimethoxyethyl)sulfane

Cat. No.: B051402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane (CAS No. 118780-12-4). Due to the limited

availability of experimentally determined data for this specific compound, this document

combines reported values with predicted data from computational models to offer a thorough

profile for research and development purposes. This guide includes a summary of known and

predicted physicochemical parameters, a representative experimental protocol for its synthesis,

and predicted spectral data (NMR, IR, and MS). The information herein is intended to serve as

a foundational resource for scientists and professionals engaged in drug discovery and

chemical research.

Introduction
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is an organic compound featuring a

bromophenyl group attached to a sulfur atom, which in turn is connected to a dimethoxyethyl

moiety. This structure, containing an aryl sulfide and an acetal functional group, presents

interesting possibilities for chemical synthesis and potential applications in medicinal chemistry.

Aryl sulfides are a common motif in pharmacologically active molecules, and the acetal group

can serve as a protected aldehyde, offering a handle for further synthetic transformations. This
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guide aims to consolidate the available and predicted information on its core physicochemical

properties to facilitate its use in a research context.

Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in

both chemical and biological systems. These parameters influence solubility, absorption,

distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug

development.

Experimentally Determined and Supplier-Reported Data
The following table summarizes the currently available data for (4-Bromophenyl)(2,2-
dimethoxyethyl)sulfane from scientific suppliers and databases.

Property Value

CAS Number 118780-12-4

Molecular Formula C₁₀H₁₃BrO₂S

Molecular Weight 277.18 g/mol

Boiling Point 313.994 °C at 760 mmHg

Purity Typically reported as ≥95% or ≥96%

Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable

estimates for key physicochemical properties. The following data has been generated using

established prediction algorithms. Note: These values are theoretical and should be used as

estimates pending experimental verification.
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Property Predicted Value

Melting Point Not available

logP (Octanol-Water Partition Coefficient) 3.1 - 3.5

Aqueous Solubility (logS) -3.5 to -4.0 (low solubility)

pKa
No ionizable groups within a physiological pH

range

Refractive Index ~1.56

Polar Surface Area 34.6 Å²

Synthesis Methodology
While a specific, peer-reviewed synthesis protocol for (4-Bromophenyl)(2,2-
dimethoxyethyl)sulfane is not readily available in the literature, a representative experimental

procedure can be proposed based on the well-established S-alkylation of thiophenols. The

most direct route involves the reaction of 4-bromothiophenol with 2-bromo-1,1-

dimethoxyethane.

Representative Experimental Protocol: S-Alkylation of 4-
Bromothiophenol
Materials:

4-Bromothiophenol

2-Bromo-1,1-dimethoxyethane

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Ethanol or Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer,

dissolve 4-bromothiophenol (1.0 equivalent) in ethanol or DMF. Add a base such as sodium

hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) portion-wise at room

temperature. Stir the mixture for 30 minutes to ensure complete formation of the

thiophenolate salt.

S-Alkylation: To the resulting mixture, add 2-bromo-1,1-dimethoxyethane (1.1 equivalents)

dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure. Partition the residue between diethyl ether and water.

Separate the organic layer, and wash it sequentially with water and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel using a hexane/ethyl acetate gradient to yield pure (4-Bromophenyl)(2,2-
dimethoxyethyl)sulfane.
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Reactants

Reaction Steps

Product

4-Bromothiophenol

1. Deprotonation

2-Bromo-1,1-dimethoxyethane

2. S-Alkylation

Base (e.g., NaOH) Solvent (e.g., Ethanol)

Thiophenolate formation

3. Work-up & Extraction

Crude Product

4. Purification

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of (4-Bromophenyl)(2,2-
dimethoxyethyl)sulfane.

Structural Information and Predicted Spectral Data
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The structural features of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane are key to

interpreting its spectral data.

Key Structural Moieties

4-Bromophenyl Ring

Sulfide Linkage

Dimethoxyethyl Group (Acetal)

Click to download full resolution via product page

Caption: Key structural components of the target molecule.

Predicted ¹H NMR Spectrum
The following table outlines the predicted proton NMR chemical shifts for (4-Bromophenyl)
(2,2-dimethoxyethyl)sulfane.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.5 Doublet 2H

Aromatic protons

ortho to the bromine

atom

~ 7.2 - 7.3 Doublet 2H

Aromatic protons

ortho to the sulfur

atom

~ 4.5 - 4.6 Triplet 1H
Methine proton of the

acetal (CH)

~ 3.3 - 3.4 Singlet 6H
Methoxy protons

(OCH₃)

~ 3.1 - 3.2 Doublet 2H

Methylene protons

adjacent to sulfur

(SCH₂)

Predicted ¹³C NMR Spectrum
The predicted carbon NMR chemical shifts are as follows:

Chemical Shift (δ, ppm) Assignment

~ 136 - 138 Aromatic carbon attached to sulfur

~ 132 - 133 Aromatic CH ortho to bromine

~ 130 - 131 Aromatic CH ortho to sulfur

~ 120 - 122 Aromatic carbon attached to bromine

~ 102 - 104 Methine carbon of the acetal (CH)

~ 53 - 55 Methoxy carbons (OCH₃)

~ 38 - 40 Methylene carbon adjacent to sulfur (SCH₂)
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Predicted Infrared (IR) Spectrum
Key predicted absorption bands in the IR spectrum include:

Wavenumber (cm⁻¹) Assignment

~ 3050 - 3100 Aromatic C-H stretch

~ 2950 - 3000 Aliphatic C-H stretch (methoxy and methylene)

~ 1580, 1470 Aromatic C=C ring stretch

~ 1120, 1070 C-O stretch (acetal)

~ 1010 C-Br stretch

~ 820 para-substituted aromatic C-H out-of-plane bend

Predicted Mass Spectrum (Electron Ionization)
The predicted mass spectrum would likely show the following key fragments:

Molecular Ion (M⁺): A pair of peaks around m/z 276 and 278, corresponding to the bromine

isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Major Fragments:

Loss of a methoxy group (-OCH₃) from the molecular ion.

Cleavage of the C-S bond, leading to fragments corresponding to the bromophenylthio

cation and the dimethoxyethyl radical, or vice versa.

Fragmentation of the acetal group.

Biological Activity and Signaling Pathways
As of the date of this publication, there is no available literature describing the biological activity

or the involvement of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in any signaling

pathways. Further research is required to elucidate any potential pharmacological effects.
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Conclusion
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a compound with potential utility in synthetic

and medicinal chemistry, yet it remains largely uncharacterized in the public domain. This

technical guide has compiled the available experimental data and supplemented it with reliable

computational predictions for its physicochemical properties and spectral characteristics. The

provided representative synthesis protocol offers a practical starting point for its preparation. It

is anticipated that this document will serve as a valuable resource for researchers, enabling

further investigation into the properties and potential applications of this molecule.

Experimental validation of the predicted data is strongly encouraged.

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (4-
Bromophenyl)(2,2-dimethoxyethyl)sulfane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051402#physicochemical-properties-of-4-
bromophenyl-2-2-dimethoxyethyl-sulfane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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